molecular formula C12H22N2O8 B2445960 N-methyl-1-(1-methyl-2-piperidinyl)methanamine diethanedioate CAS No. 184637-61-4

N-methyl-1-(1-methyl-2-piperidinyl)methanamine diethanedioate

Cat. No. B2445960
M. Wt: 322.314
InChI Key: XQUZDUPVZBRLPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methyl-1-(1-methyl-2-piperidinyl)methanamine diethanedioate” is a chemical compound with the CAS Number: 184637-61-4 . It has a molecular weight of 322.32 . The IUPAC name for this compound is N-methyl-1-(1-methylpiperidin-2-yl)methanamine dioxalate .


Molecular Structure Analysis

The linear formula of this compound is C8 H18 N2 . 2 C2 H2 O4 . The InChI code is 1S/C8H18N2.2C2H2O4/c1-9-7-8-5-3-4-6-10(8)2;23-1(4)2(5)6/h8-9H,3-7H2,1-2H3;2(H,3,4)(H,5,6) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the resources I have.

Scientific Research Applications

  • Asymmetric Synthesis : The compound has been utilized in the asymmetric synthesis of 2-(1-aminoalkyl) piperidines, demonstrating its utility in creating stereochemically complex molecules (Froelich et al., 1996).

  • Photocytotoxicity and Imaging : Iron(III) complexes containing derivatives of this compound have shown significant photocytotoxicity and potential for cellular imaging, particularly in red light. This highlights its potential in medical imaging and cancer therapy (Basu et al., 2014).

  • Study of Proton Transfer : The compound has been used to understand the enthalpies of proton transfer in various chemical systems, providing insights into fundamental chemical properties (Naidoo & Sankar, 2001).

  • Synthesis of Imines : It has been used in the synthesis of imines, with research focusing on the thermodynamic parameters of these reactions, important for understanding reaction mechanisms and synthesis optimization (Jafari, 2018).

  • Molecular Interaction Studies : The compound's derivatives have been studied for their molecular interactions, such as with cannabinoid receptors, providing valuable information for drug design and understanding receptor-ligand interactions (Shim et al., 2002).

  • Catalytic Applications : Derivatives have been used in catalysis, for example, in polymerization reactions, demonstrating the compound's potential in industrial chemistry applications (Kim et al., 2014).

  • NMR Spectroscopy Applications : It has been studied using NMR spectroscopy, aiding in the structural elucidation of substituted piperidine derivatives, crucial for understanding their chemical properties (Cholli & Pennino, 1988).

properties

IUPAC Name

N-methyl-1-(1-methylpiperidin-2-yl)methanamine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2C2H2O4/c1-9-7-8-5-3-4-6-10(8)2;2*3-1(4)2(5)6/h8-9H,3-7H2,1-2H3;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUZDUPVZBRLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCN1C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(1-methyl-2-piperidinyl)methanamine diethanedioate

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